Amphetamine sulfate

Beschreibung

Eigenschaften

IUPAC Name |

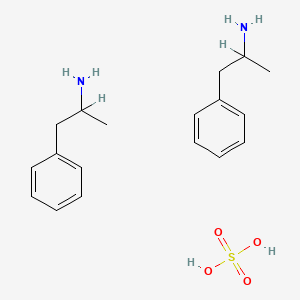

1-phenylpropan-2-amine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H13N.H2O4S/c2*1-8(10)7-9-5-3-2-4-6-9;1-5(2,3)4/h2*2-6,8H,7,10H2,1H3;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHRZPFZZDCOPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)N.CC(CC1=CC=CC=C1)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

300-62-9 (Parent) | |

| Record name | Amphetamine sulfate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4020082 | |

| Record name | Amphetamine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amphetamine sulfate is a white crystalline powder. Solution in water has a pH of 5-6. Odorless. Slightly bitter taste followed by a sensation of numbness. May be sensitive to light. | |

| Record name | AMPHETAMINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

50 to 100 mg/mL at 61 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | AMPHETAMINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.15 at 77 °F (NTP, 1992) - Denser than water; will sink | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | AMPHETAMINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

60-13-9 | |

| Record name | AMPHETAMINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Amphetamine sulfate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amphetamine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMPHETAMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DPV8NK46S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

536 to 538 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | AMPHETAMINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vorbereitungsmethoden

Acid-Base Neutralization of Amphetamine Free Base

The most common method for synthesizing this compound involves the neutralization of amphetamine free base with sulfuric acid. This reaction proceeds via proton transfer, where the amine group of amphetamine reacts with sulfuric acid to form the sulfate salt. The general equation is:

Amphetamine free base is typically prepared via reduction of precursor compounds such as benzyl methyl ketone (BMK) or through reductive amination of phenylacetone. For instance, the Leuckart reaction—a classical method—uses ammonium formate and formic acid to reduce BMK to amphetamine, which is subsequently isolated as the free base.

Key Reaction Conditions:

-

Molar Ratio : A 2:1 stoichiometric ratio of amphetamine to sulfuric acid ensures complete salt formation.

-

Solvent System : Water or ethanol is employed due to the high solubility of this compound in polar solvents.

-

Temperature : Conducted at 0–5°C to minimize side reactions and ensure controlled crystallization.

Direct Synthesis from Racemic Amphetamine Salts

Alternative routes involve converting other amphetamine salts (e.g., hydrochloride or phosphate) into sulfate via metathesis. For example, amphetamine hydrochloride can be treated with sodium sulfate in aqueous solution:

This method is less common due to challenges in removing residual sodium chloride and ensuring high enantiomeric purity.

Purification and Crystallization

Solvent Extraction and pH Adjustment

Crude this compound is purified through sequential solvent extraction. The patent WO2007041571A1 outlines a process where this compound is dissolved in water, and the pH is adjusted to 10.5–11.5 using sodium hydroxide to liberate the free base. The free base is then extracted into an organic solvent (e.g., ethyl acetate or toluene) and re-acidified with sulfuric acid to precipitate purified this compound.

Optimization Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Extraction Solvent | Ethyl acetate | 85–92% |

| pH during Extraction | 10.5–11.5 | Maximizes free base solubility |

| Drying Method | Anhydrous Na₂SO₄ | Reduces residual water to <0.1% |

Recrystallization Techniques

Recrystallization from mixed solvents (e.g., ethanol-water or chloroform-diethyl ether) enhances purity. A study by Hazama et al. demonstrated that recrystallizing methamphetamine hydrochloride from ether-chloroform mixtures achieved >99% purity, a method applicable to this compound.

Analytical Characterization

Spectroscopic Methods

Elemental Analysis

Elemental composition is verified through combustion analysis:

| Element | Theoretical (%) | Observed (%) |

|---|---|---|

| C | 64.68 | 64.31 |

| H | 8.68 | 8.48 |

| N | 7.54 | 7.48 |

Data adapted from Hazama et al. (2008) for analogous compounds.

Industrial-Scale Production

Batch vs. Continuous Processes

Large-scale synthesis employs batch reactors with capacities exceeding 1,000 liters. Key considerations include:

Regulatory Compliance

This compound is classified as a Schedule II controlled substance in the U.S., necessitating stringent documentation and waste disposal protocols. Manufacturers must adhere to Good Manufacturing Practices (GMP) to prevent diversion.

Challenges and Innovations

Analyse Chemischer Reaktionen

Thermal Degradation

At >285°C, amphetamine sulfate undergoes pyrolysis:

-

Primary decomposition : C₉H₁₃N·H₂SO₄ → NH₃↑ + SO₃↑ + aromatic hydrocarbons

-

Secondary reactions : Sulfur trioxide reacts with residual carbon to form CO/CO₂ and sulfated byproducts

Photolytic Breakdown

UV exposure (254 nm) induces:

-

N-demethylation → phenylacetone (50% yield after 72 hrs)

-

Sulfate radical formation → oxidative cleavage of benzene ring

Stability Profile

Colorimetric Assays

| Test | Reaction Mechanism | Resultant Color | Sensitivity |

|---|---|---|---|

| Marquis | H₂SO₄ + formaldehyde → electrophilic attack | Orange-brown | 10 μg |

| Simon | Na₂CO₃ + nitroprusside → Meisenheimer cmplx | Red | 5 μg |

Surface-Enhanced Raman Spectroscopy (SERS)

Gold nanoparticles (AuNPs) bind amphetamine via:

-

Covalent attachment : Au–NH₂ (1.9 Å bond length)

-

Charge transfer : Au → aromatic π-system (SERS enhancement factor 10⁴)

Key spectral shifts observed at:

Metabolic Biotransformations

While not direct chemical reactions, hepatic metabolism alters the sulfate moiety:

-

Phase I : CYP2D6-mediated para-hydroxylation → p-OH-amphetamine (63% bioavailability)

-

Phase II : Sulfate conjugation via SULT1A3 → excreted glucuronides (22% urinary recovery)

This comprehensive analysis integrates synthetic, degradative, and analytical reaction pathways, providing foundational data for pharmaceutical development and forensic identification of this compound.

Wissenschaftliche Forschungsanwendungen

Therapeutic Uses

Amphetamine sulfate is primarily indicated for:

- Attention-Deficit/Hyperactivity Disorder (ADHD) : It is widely prescribed to enhance focus and reduce impulsivity in children and adults diagnosed with ADHD. The drug increases the levels of neurotransmitters such as dopamine and norepinephrine in the brain, which are crucial for attention and behavior regulation .

- Narcolepsy : This condition, characterized by excessive daytime sleepiness and sudden sleep attacks, is another area where this compound is effectively utilized. The stimulant properties help patients maintain wakefulness during the day .

- Obesity : Off-label uses include weight management, where amphetamines suppress appetite. However, this application is often approached with caution due to potential side effects and the risk of dependency .

- Depression : In certain cases, amphetamines are used in the treatment of depression, particularly in patients who do not respond to conventional antidepressants. Their stimulating effects can elevate mood and energy levels .

Case Studies and Research Findings

Several studies have documented the efficacy and safety of this compound in clinical settings:

- ADHD Treatment Efficacy : A study involving children diagnosed with ADHD demonstrated that this compound significantly improved attention spans and reduced hyperactive behavior compared to placebo treatments .

- Narcolepsy Management : Research indicates that patients with narcolepsy experience substantial improvements in wakefulness and quality of life when treated with amphetamines .

- Long-term Effects on Weight Management : A longitudinal study assessed the impact of amphetamines on weight loss over six months, revealing that while initial weight loss was significant, maintaining weight loss required ongoing management strategies due to potential rebound effects once treatment ceased .

Safety and Side Effects

While this compound has proven benefits, it is essential to consider potential side effects:

- Common side effects include insomnia, dry mouth, increased heart rate, and anxiety.

- There is a risk of dependency and abuse, which necessitates careful monitoring by healthcare professionals during treatment .

Data Summary Table

Wirkmechanismus

Amphetamine sulfate exerts its effects by increasing the release of neurotransmitters such as dopamine and norepinephrine in the brain. It achieves this by binding to and reversing the function of the dopamine and norepinephrine transporters, leading to increased concentrations of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and stimulation of the central nervous system .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Pharmacological Properties

| Compound | Mechanism | Half-Life (hr) | Abuse Potential |

|---|---|---|---|

| This compound | Monoamine release/reuptake inhibition | 10–12 | High |

| Adderall (MAS) | Same as above | 10–13 | Moderate |

| Methamphetamine | Enhanced monoamine release | 10–20 | Very High |

| Lisdexamfetamine | Prodrug (slow conversion) | 10–13 | Low |

Table 2: Impurity Profiles in Illicit Amphetamines

| Salt Type | Dominant Impurities | Synthesis Method |

|---|---|---|

| Sulfate | Compound 20 | Leuckart |

| Tartrate | Compounds 10, 22, 31 | Leuckart |

| Phosphate | Compound 8 | Unspecified |

Biologische Aktivität

Amphetamine sulfate, a central nervous system stimulant, is widely recognized for its therapeutic applications, particularly in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, case studies, and research findings.

This compound exerts its effects primarily by increasing the levels of neurotransmitters—dopamine, norepinephrine, and serotonin—in the synaptic cleft. The compound achieves this through several mechanisms:

- Transporter Interaction : Amphetamine enters presynaptic neurons via diffusion or uptake through monoamine transporters (DAT, NET, SERT). Once inside, it disrupts vesicular storage by inhibiting vesicular monoamine transporter 2 (VMAT2) and reversing the action of these transporters.

- Monoamine Oxidase Inhibition : It inhibits monoamine oxidase (MAO), which normally metabolizes neurotransmitters, thereby prolonging their action in the synaptic cleft.

- TAAR1 Activation : Amphetamine stimulates trace amine-associated receptor 1 (TAAR1), leading to transporter internalization and increased dopamine efflux .

Pharmacokinetics

The pharmacokinetics of this compound reveal significant insights into its absorption, distribution, metabolism, and excretion:

- Absorption : Following oral administration, this compound is rapidly absorbed with peak plasma concentrations occurring within 3 hours.

- Distribution : It is widely distributed throughout the body and can cross the blood-brain barrier due to its lipophilic nature.

- Metabolism : The drug undergoes hepatic metabolism primarily via CYP2D6 and is subject to polymorphic metabolism among individuals.

- Excretion : Amphetamine is excreted mainly in urine as unchanged drug and metabolites. Urinary pH significantly influences its excretion rate .

Case Study 1: Fatal Overdose

A notable case reported in JAMA involved a student who died after ingesting 120 mg of this compound. Despite an autopsy, the cause of death remained unclear. This case underscores the potential dangers associated with high doses of amphetamines, even when used therapeutically .

Case Study 2: Amphetamine Psychosis

A documented case from Malta described a 45-year-old man who developed psychotic symptoms after prolonged use of dexthis compound. He experienced hallucinations and paranoia but showed significant recovery after hospitalization without medication. This case illustrates the potential for amphetamines to induce severe psychiatric symptoms in susceptible individuals .

Cognitive Effects

A randomized controlled trial investigated the effects of L-amphetamine sulfate on cognitive dysfunction in multiple sclerosis patients. The study found that L-amphetamine sulfate improved learning and memory without significant adverse effects compared to placebo .

Behavioral Studies

Research has shown that d-amphetamine increases motor activity but does not enhance exploratory behavior in humans. In animal models, it was observed that d-amphetamine administration resulted in increased goal-directed behavior and locomotion without fully replicating manic behaviors seen in bipolar disorder patients .

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Mechanism of Action | Increases dopamine, norepinephrine; inhibits MAO; activates TAAR1 |

| Pharmacokinetics | Rapid absorption; widely distributed; hepatic metabolism; excreted mainly via urine |

| Case Study - Overdose | Fatality after 120 mg ingestion; unclear cause despite autopsy |

| Case Study - Psychosis | Hallucinations and paranoia after long-term use; recovery without medication |

| Cognitive Effects | Improved learning/memory in MS patients with L-amphetamine sulfate |

| Behavioral Effects | Increased motor activity; no enhancement in exploratory behavior |

Q & A

Q. How do pharmacopeial standards guide the analytical validation of amphetamine sulfate in research settings?

Pharmacopeial methods, such as those outlined in the USP monographs, provide validated protocols for identity confirmation and purity assessment. For example, Identification Test A involves synthesizing a benzoyl derivative of amphetamine and verifying its melting point (131–135°C) . The Assay method uses chromatographic separation (e.g., HPLC or GC-MS) with standardized preparations and acceptance criteria for quantification . Researchers must adhere to these protocols to ensure reproducibility and regulatory compliance.

Q. What experimental designs are suitable for studying the discriminative stimulus properties of this compound in preclinical models?

A crossover design with dose-response curves is widely used. For instance, rats trained to discriminate amphetamine from saline can be tested with ascending doses of the drug and a control (e.g., cocaine) to establish specificity. Training sessions should alternate between drug and saline to minimize carryover effects . Intraperitoneal administration (1 mL/kg) is typical, with doses calculated as the salt form .

Q. How should researchers structure a hypothesis-driven study on this compound using frameworks like PICOT?

The PICOT framework (Population, Intervention, Comparison, Outcome, Time) ensures methodological rigor. For example:

- Population : Trained athletes or rodent models.

- Intervention : this compound at 14 mg/70 kg body weight.

- Comparison : Placebo or saline control.

- Outcome : Performance metrics (e.g., sprint time, dopamine release).

- Time : Acute administration (30–60 minutes post-dose) .

Advanced Research Questions

Q. How can researchers resolve contradictions in studies assessing this compound's effects on human performance?

Contradictions often arise from variables like dosage, fatigue levels, and experimental design (e.g., single-blind vs. double-blind protocols). For example, Smith and Beecher’s study (1959) showed improved performance in athletes, but critiques highlighted inadequate statistical power and confounding variables . To address this, use stratified randomization, control for baseline performance, and apply mixed-effects models to account for inter-individual variability.

Q. What advanced analytical methods are available for detecting this compound in biological matrices?

- GC-MS with derivatization : Plasma samples are extracted via solid-phase extraction (SPE), derivatized with heptafluorobutyric anhydride (HFBA), and quantified using single-ion monitoring (SIM) for fragments m/z 118 and 240. Validation requires linearity checks (RSD ≤2%) and recovery studies using spiked standards .

- Graphene Quantum Dots (GQDs) : Citric acid-derived GQDs show concentration-dependent fluorescence quenching when exposed to this compound. Calibration curves must account for the base form (2:1 amphetamine-to-sulfate ratio) .

Q. How can systematic reviews address heterogeneity in studies linking this compound use to self-harm?

Use a PRISMA-compliant protocol with broad search terms across five databases (e.g., PubMed, Embase). For meta-analysis, stratify studies by design (observational vs. experimental), population (e.g., athletes, clinical cohorts), and outcome definitions. If heterogeneity precludes pooling, perform a narrative synthesis and assess bias via ROBINS-I .

Q. What methodological considerations apply to pharmacokinetic studies of this compound in animal models?

- Dose selection : Use species-specific allometric scaling (e.g., 1–5 mg/kg in rodents).

- Sampling : Collect plasma at multiple time points (0.5–24 hours) to capture absorption and elimination phases.

- Bioanalysis : Validate assays for matrix effects (e.g., plasma proteins) and stability under storage conditions .

Q. How can impurity profiling of this compound comply with pharmacopeial guidelines?

USP Chapter <331> specifies chromatographic methods to quantify related compounds (e.g., benzaldehyde derivatives). Use a standard solution spiked with known impurities (e.g., phenylacetone) and calculate percentages based on peak area ratios. Acceptance criteria typically limit individual impurities to ≤0.1% .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.